Imidol HCl - 1606174-14-4

Imidol HCl

Catalog Number: EVT-270729
CAS Number: 1606174-14-4
Molecular Formula: C19H19BrClNO4S
Molecular Weight: 472.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imidol HCl is potentially for the treatment of HBV infection.
Source and Classification

Imidol hydrochloride is synthesized through various chemical processes involving imidazole derivatives. It falls under the category of antidepressants and is specifically classified as a tricyclic antidepressant due to its three-ring chemical structure. Its therapeutic applications extend beyond depression to include the treatment of nocturnal enuresis in children and chronic pain management.

Synthesis Analysis

Methods

The synthesis of imidol hydrochloride can be accomplished through several methods, with one notable approach being the N-alkylation of imidazole using tert-butyl chloroacetate. This method involves a two-step process where imidazole is first alkylated, followed by non-aqueous ester cleavage to yield the hydrochloride salt.

Technical Details

  1. Step 1: N-Alkylation
    • Imidazole reacts with tert-butyl chloroacetate in the presence of a base.
    • The reaction typically requires reflux conditions to ensure complete conversion.
  2. Step 2: Ester Cleavage
    • The resulting tert-butyl ester undergoes cleavage using titanium tetrachloride to yield imidazol-1-yl-acetic acid.
    • The hydrochloric acid generated during this reaction facilitates the formation of imidol hydrochloride as a stable salt.

This method has been reported to yield high purity products without the need for extensive purification steps, making it advantageous for large-scale production .

Molecular Structure Analysis

Structure

Imidol hydrochloride has a distinctive molecular structure characterized by its tricyclic framework. The chemical formula is C19H24N2HClC_{19}H_{24}N_2\cdot HCl, indicating the presence of two nitrogen atoms within its structure.

Data

  • Molecular Weight: Approximately 280.407 g/mol.
  • Melting Point: Typically ranges from 111.3°C to 113.2°C for its hydrochloride form.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt, which enhances its bioavailability.
Chemical Reactions Analysis

Reactions

Imidol hydrochloride can participate in various chemical reactions, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups.

  1. Dealkylation Reactions: Under acidic or basic conditions, imidol can undergo dealkylation, leading to the formation of desipramine, an active metabolite.
  2. Formation of Salts: The compound readily forms salts with various acids, which can alter its solubility and pharmacokinetic properties.

Technical Details

Mechanism of Action

Process

Imidol hydrochloride primarily exerts its antidepressant effects through the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft. This action increases the availability of these neurotransmitters, which are critical for mood regulation.

Data

  • Receptor Affinity: Imidol has shown affinity for serotonin receptors (5-HT) and norepinephrine transporters (NET), which are pivotal in mood modulation.
  • Pharmacokinetics: After oral administration, peak plasma concentrations are typically reached within 2 to 6 hours, with a bioavailability ranging between 29% to 77% due to individual variability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: The pH of aqueous solutions can vary depending on concentration but generally falls between 4-6.
  • Solubility: Highly soluble in water due to its ionic nature as a hydrochloride salt.

Relevant analyses indicate that imidol hydrochloride maintains stability across various environmental conditions, which is essential for pharmaceutical formulations .

Applications

Imidol hydrochloride finds extensive use in scientific research and clinical practice:

  • Antidepressant Therapy: Widely prescribed for treating major depressive disorder and anxiety disorders.
  • Pediatric Use: Effective in managing nocturnal enuresis among children.
  • Chronic Pain Management: Utilized off-label for neuropathic pain syndromes due to its analgesic properties.

In addition to these applications, ongoing research continues to explore new therapeutic uses for imidol hydrochloride in various psychological and neurological conditions .

Introduction to Imidol HCl

Chemical Classification and Structural Analogy to Imidoyl Chlorides

Imidol HCl (C₁₉H₁₈BrNO₄S·HCl, MW 472.77 g/mol) belongs to the structural class of substituted indole-3-carboxylate derivatives. Its IUPAC name, ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate hydrochloride, precisely defines its core architecture [3]. The compound features a brominated indole ring system with key modifications: a methyl group at the N1 position, a phenylsulfinylmethyl group at C2, and an ethyl ester at C3. The 6-bromo and 5-hydroxy substituents contribute significant polarity and potential for hydrogen bonding. While the name "Imidol" might superficially suggest a relationship to imidoyl chlorides (R₁R₂C=N-Cl), critical functional group analysis reveals no direct structural analogy. Imidoyl chlorides are highly reactive intermediates characterized by a chlorine attached to an imine-like carbon-nitrogen double bond, whereas Imidol HCl contains no such functionality [1] [6]. The "Imidol" designation likely stems from the indole core rather than imidoyl functionality.

  • Core Structure: The molecule centers on a 1-methylindole scaffold. Indoles are bicyclic structures consisting of a benzene ring fused to a pyrrole ring, prevalent in bioactive natural products and pharmaceuticals.
  • Key Functional Groups and Modifications:
  • C3 Ethyl Ester (COOEt): Imparts moderate lipophilicity and serves as a potential prodrug moiety, susceptible to enzymatic hydrolysis in vivo.
  • C2 (Phenylsulfinylmethyl) group (CH₂S(O)Ph): The sulfoxide (S=O) is a chiral, polar group capable of hydrogen bonding and redox chemistry, potentially influencing target interaction and metabolism.
  • C6 Bromo (Br): A halogen substituent that enhances electrophilicity at adjacent positions, potentially increasing reactivity or facilitating specific binding interactions via halogen bonding.
  • C5 Hydroxy (OH): A phenolic hydroxyl group conferring acidity, hydrogen-bonding capacity, and susceptibility to phase II conjugation (e.g., glucuronidation, sulfation).
  • N1 Methyl (N-CH₃): Blocks this site from metabolism (e.g., N-oxidation) and influences electronic properties of the indole ring.
  • Salt Form: The hydrochloride salt (HCl) enhances water solubility and crystallinity, crucial for formulation (typically in DMSO for research) [3].

Table 1: Key Structural Features and Functional Groups of Imidol HCl

PositionSubstituent/GroupChemical CharacteristicsPotential Functional Role
Core1H-IndolePlanar bicyclic heteroaromatic systemProvides scaffold for substituent positioning
N1Methyl (-CH₃)Alkyl groupBlocks N-H metabolism, modulates electron density
C2(Phenylsulfinyl)methyl-CH₂-S(=O)-C₆H₅; Chiral sulfoxide, polarHydrogen bonding, redox activity, potential chiral binding
C3Ethoxycarbonyl (-COOEt)Ester groupModerate lipophilicity, potential prodrug site
C5Hydroxy (-OH)Phenolic hydroxyl, acidicHydrogen bonding donor/acceptor, site for conjugation
C6Bromo (-Br)Halogen, moderately large atomHalogen bonding, electron-withdrawing effect, lipophilicity
SaltHydrochloride (HCl)Ionic salt formEnhances solubility and crystallinity

The combination of an electron-rich indole core bearing both electron-withdrawing (Br, ester) and electron-donating (OH, alkyl) groups creates a complex electronic profile. The sulfoxide moiety introduces chirality, suggesting that stereochemistry could significantly influence biological activity, although specific stereoisomer data is currently lacking in the literature [3]. The molecule's calculated elemental composition (C, 48.27%; H, 4.05%; Br, 16.90%; Cl, 7.50%; N, 2.96%; O, 13.54%; S, 6.78%) aligns with its molecular formula [3]. This specific arrangement of functional groups differentiates Imidol HCl structurally from established antiviral drug classes like nucleoside analogs (e.g., lamivudine, entecavir) or acyclic phosphonates (e.g., tenofovir) [2].

Historical Development and Pharmacological Significance in Antiviral Research

The discovery and development of Imidol HCl emerged against the backdrop of persistent challenges in HBV therapy. Despite the approval of nucleoside/nucleotide analogs (NRTIs like lamivudine, entecavir, tenofovir) and interferons, limitations such as viral resistance, finite efficacy in achieving functional cure (HBsAg loss), and long-term safety concerns necessitated novel therapeutic approaches [2]. Imidol HCl represents a distinct chemotype investigated for its potential to overcome these limitations, specifically targeting HBV replication through mechanisms potentially divergent from polymerase inhibition.

Initial pharmacological characterization revealed promising antiviral activity against HBV in preclinical models, positioning it within the ongoing search for non-nucleoside HBV inhibitors [3]. Its significance lies in its novel structural class compared to approved HBV drugs, potentially offering a different resistance profile or complementary mechanism of action. While the precise molecular target remains undisclosed in the available literature, its characterization as a "novel anti-HBV agent" suggests it acts via a mechanism distinct from the nucleoside analogues and acyclic nucleoside phosphonate analogues dominating the HBV therapeutic landscape [2] [3].

Key milestones in its preclinical investigation include:

  • Synthesis and Initial Screening: Development of synthetic routes yielding Imidol HCl (CAS# 1606174-14-4) and identification of its anti-HBV activity in cell-based assays.
  • Pharmacokinetic Profiling: A dedicated pharmacokinetic study in rats demonstrated characteristics informing future development, although specific parameters (bioavailability, half-life, volume of distribution) were not detailed in the available abstracts [3].
  • Analytical Method Development: Establishment of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific determination of Imidol HCl in human plasma and urine, a crucial step for potential future clinical monitoring [3].

Table 2: Imidol HCl in the Context of Antiviral Drug Development History

EraKey Antiviral MilestonesDevelopment Context for Imidol HCl
Pre-1963No approved antiviral drugs-
1963First Antiviral: Idoxuridine (HSV) [2]-
1980s-1990sNucleoside RT Inhibitors (HIV: AZT, ddI, etc.) [2]-
1990s-2000sHBV NRTIs (Lamivudine, Adefovir, Entecavir, Tenofovir) [2]Established nucleoside analogs as HBV standard of care, highlighting need for non-nucleoside options.
2010sHCV DAAs Revolution (Protease, NS5A, Polymerase Inhibitors) [2]Demonstrated feasibility of highly effective direct-acting antivirals for chronic viral infections.
~2010s-PresentImidol HCl Preclinical Development [3]Emergence as a novel non-nucleoside small molecule candidate targeting HBV.

This development trajectory positions Imidol HCl within the "direct-acting antiviral" paradigm but focused on HBV rather than HCV. Its potential role would be as an adjunct or alternative to existing NRTIs, particularly if it demonstrates activity against resistant HBV strains or contributes to functional cure strategies. The available literature, however, remains confined to early-stage research, lacking detailed efficacy data (e.g., EC₅₀ values in standardized antiviral assays) or comparative studies against current HBV therapeutics [3].

Current Research Landscape and Knowledge Gaps

The current research status of Imidol HCl is firmly preclinical. While identified as "potentially for the treatment of HBV infection," detailed efficacy data, mechanism of action studies, and comprehensive safety profiles in relevant in vivo models remain largely unreported in the publicly available scientific literature [3]. Key research gaps present significant barriers to its translational progression:

  • Elucidating the Mechanism of Action (MoA): The most critical knowledge gap is the precise molecular target and mechanism by which Imidol HCl exerts its purported anti-HBV effects. Is it inhibiting viral entry, a specific step in viral replication (e.g., capsid assembly, RNA packaging, DNA synthesis via a non-polymerase target), or modulating host factors essential for HBV? Determining the MoA is essential for rational drug design, predicting resistance profiles, and identifying potential combination therapies [3] [5].
  • Comprehensive In Vitro Efficacy Profiling: Published data lacks detailed reports on potency (e.g., IC₅₀/EC₅₀ values) across diverse HBV genotypes and clinically relevant nucleos(t)ide analog-resistant (NAr) mutant strains in standardized cell culture models (e.g., HepG2.2.15, HepAD38, primary human hepatocytes). Comparative data against established HBV drugs is also absent [3].
  • Robust In Vivo Efficacy Data: Evidence of antiviral efficacy in established animal models of HBV infection (e.g., humanized liver mouse models, HBV-infected chimpanzees – though now restricted, duck HBV model) is not publicly available. Demonstration of significant reduction in viral DNA, RNA, and antigens (HBsAg, HBeAg), and ideally, impact on cccDNA, in an in vivo setting is crucial [3].
  • ADME/Tox Characterization: Beyond the initial rat pharmacokinetic study [3], a full absorption, distribution, metabolism, excretion, and toxicology (ADME/Tox) profile is needed. This includes metabolic stability (liver microsomes, hepatocytes), identification of major metabolites, plasma protein binding, tissue distribution, CYP450 inhibition/induction potential, and preliminary toxicology assessments (e.g., cytotoxicity in various cell lines, genotoxicity assays, repeat-dose toxicity in rodents). Solubility is noted (>5 mg/mL in DMSO), but aqueous solubility and stability under physiological conditions require investigation [3].
  • Stereochemistry Considerations: The presence of a chiral sulfoxide moiety raises questions about the activity of individual enantiomers. Research is needed to determine if the activity resides predominantly in one enantiomer, necessitating enantioselective synthesis or chiral separation for optimal development [3].

Table 3: Critical Research Gaps and Required Studies for Imidol HCl Development

Research Gap CategorySpecific UnknownsRequired Studies
Mechanism of ActionPrimary molecular target(s); Stage of HBV life cycle inhibitedTarget deconvolution (e.g., binding assays, resistance selection, reporter assays); Detailed time-of-addition assays; Analysis of viral replication intermediates
In Vitro EfficacyPotency (IC₅₀/EC₅₀) vs. wild-type & NAr HBV; Cytotoxicity (CC₅₀, SI); Activity across genotypesStandardized antiviral assays in multiple HBV-replicating cell lines; Testing against a panel of clinically relevant mutants; Genotype panel screening
In Vivo EfficacyAntiviral activity in HBV infection models; Reduction in viremia & antigens; Effect on cccDNAStudies in humanized liver mice or other pharmacologically relevant HBV animal models; Quantification of HBV DNA, RNA, HBsAg, HBeAg, cccDNA
PharmacokineticsBioavailability; Half-life; Volume of distribution; Tissue penetration (liver); Metabolism pathways; Drug-drug interaction potentialPK studies in multiple species (rodent, non-rodent); Mass balance studies; Metabolite identification; CYP450 phenotyping
ToxicologyAcute & chronic toxicity; Genotoxicity; Safety pharmacology (CNS, cardiovascular)GLP-compliant repeat-dose toxicity studies; AMES test; hERG assay; Core battery safety pharmacology studies
ChemistryEnantioselective activity; Optimal salt form; Scalable synthesis; Solid-state propertiesSynthesis and testing of individual enantiomers; Salt screening; Process chemistry development; Polymorph screening

Addressing these gaps requires substantial investment in rigorous in vitro and in vivo studies. The absence of published data in these areas indicates that Imidol HCl remains in the very early stages of the drug discovery pipeline. Its future hinges on validating its antiviral promise through detailed mechanistic and efficacy studies and establishing a favorable preclinical safety and pharmacokinetic profile to warrant progression towards Investigational New Drug (IND)-enabling studies and potential clinical trials [3].

Table 4: Key Identifiers for Antiviral Research Compound Imidol HCl

Identifier TypeValue
Primary NameImidol HCl
CAS Registry Number1606174-14-4
Related CAS (Free Base)172041-16-6
Molecular FormulaC₁₉H₁₈BrNO₄S·HCl (Free base: C₁₉H₁₈BrNO₄S)
Molecular Weight472.77 g/mol
IUPAC Nameethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate hydrochloride
Key Synonymsethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfinyl)methyl]-1H-indole-3-carboxylate hydrochloride
Potential IndicationInvestigational agent for Hepatitis B Virus (HBV) infection

Properties

CAS Number

1606174-14-4

Product Name

Imidol HCl

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate hydrochloride

Molecular Formula

C19H19BrClNO4S

Molecular Weight

472.77

InChI

InChI=1S/C19H18BrNO4S.ClH/c1-3-25-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-26(24)12-7-5-4-6-8-12;/h4-10,22H,3,11H2,1-2H3;1H

InChI Key

RMUDTEUUEJZZRY-UHFFFAOYSA-N

SMILES

O=C(C1=C(CS(C2=CC=CC=C2)=O)N(C)C3=C1C=C(O)C(Br)=C3)OCC.[H]Cl

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.